molecular formula C13H13N B8721660 2-Methyl-6-(2-methylphenyl)pyridine CAS No. 112432-86-7

2-Methyl-6-(2-methylphenyl)pyridine

Cat. No.: B8721660
CAS No.: 112432-86-7
M. Wt: 183.25 g/mol
InChI Key: NFSYCAPVOPVTAO-UHFFFAOYSA-N
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Description

2-Methyl-6-(2-methylphenyl)pyridine is a pyridine derivative featuring a methyl group at the 2-position and a 2-methylphenyl substituent at the 6-position.

Properties

CAS No.

112432-86-7

Molecular Formula

C13H13N

Molecular Weight

183.25 g/mol

IUPAC Name

2-methyl-6-(2-methylphenyl)pyridine

InChI

InChI=1S/C13H13N/c1-10-6-3-4-8-12(10)13-9-5-7-11(2)14-13/h3-9H,1-2H3

InChI Key

NFSYCAPVOPVTAO-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)C2=CC=CC=C2C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 2-methyl-6-(2-methylphenyl)pyridine, their pharmacological profiles, and research findings:

Compound Substituents Primary Target IC50 (mGluR5) Neuroprotective Efficacy Therapeutic Applications Key References
MPEP
(2-methyl-6-(phenylethynyl)-pyridine)
6-phenylethynyl mGluR5 antagonist 0.37 µM Reduces NMDA-mediated excitotoxicity; improves motor recovery post-TBI Traumatic brain injury, Parkinson’s disease, cancer
SIB-1893
((E)-2-methyl-6-(2-phenylethenyl)-pyridine)
6-styrenyl (trans-configuration) mGluR5 antagonist 0.29 µM Attenuates glutamate-induced neuronal death Neuroprotection in HIV-associated dementia
MTEP
(3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridine)
6-thiazole-ethynyl mGluR5 antagonist 5 nM Superior selectivity; neuroprotection even 6+ hours post-toxicity Chronic neurodegenerative disorders
5MPEP
(5-methyl-6-(phenylethynyl)-pyridine)
Methyl shift to 5-position Neutral allosteric ligand at mGluR5 N/A Blocks effects of MPEP and potentiators (e.g., CDPPB) Tool compound for studying allosteric modulation

Key Findings:

Structural Impact on Selectivity :

  • The phenylethynyl group in MPEP and styrenyl group in SIB-1893 confer potent mGluR5 antagonism (IC50 < 0.5 µM). However, both compounds exhibit off-target NMDA receptor inhibition at higher concentrations, complicating mechanistic interpretations .
  • MTEP , with a thiazole-ethynyl substituent, demonstrates 70-fold higher selectivity for mGluR5 over NMDA receptors, enabling delayed therapeutic intervention in excitotoxicity models .

Neuroprotective Mechanisms: MPEP and SIB-1893 reduce neuronal injury by dual mechanisms: (1) antagonizing mGluR5-mediated phosphoinositide hydrolysis and (2) indirectly modulating NMDA receptor overactivation . MTEP’s enhanced selectivity avoids NMDA cross-reactivity, making it preferable for long-term neurodegenerative studies .

Therapeutic Applications: MPEP shows promise in traumatic brain injury (TBI), reducing lesion volume by 40–50% in rat models and improving spatial learning . It also inhibits hepatocellular carcinoma (HepG2) proliferation via ERK pathway downregulation .

Allosteric Modulation :

  • 5MPEP , a close structural analog of MPEP, acts as a neutral allosteric ligand, blocking both antagonists (e.g., MPEP) and potentiators (e.g., CDPPB). This property makes it a valuable tool for dissecting mGluR5 signaling in native systems .

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